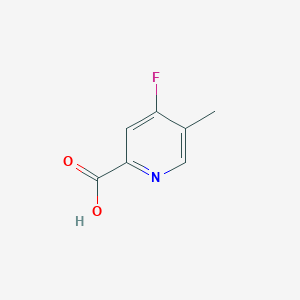

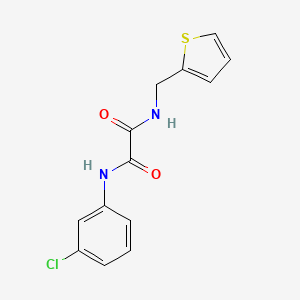

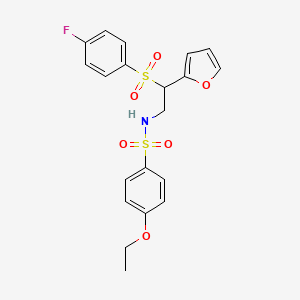

![molecular formula C19H24N4O3S B2700791 4-(8-(苯乙基磺酰基)-5,6,7,8-四氢吡啶并[2,3-d]嘧啶-2-基)吗啉 CAS No. 2210137-69-0](/img/structure/B2700791.png)

4-(8-(苯乙基磺酰基)-5,6,7,8-四氢吡啶并[2,3-d]嘧啶-2-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary greatly depending on the specific compound. For example, one derivative, 2-(4-Chlorophenyl)-4,5,8-trimethyl-6-phenylpyrido-[2,3-d]pyrimidin-7(8 H)-one, is a pale yellow solid with a melting point of 174–175°C .科学研究应用

发现与激酶抑制

吗啉衍生物,如 4-(嘧啶-4-基)吗啉,因其药效团特性而闻名,尤其是在 PI3K 和 PIKK 的抑制中。这些化合物因其形成关键氢键相互作用的能力和由于吗啉氧而对广泛激酶组表现出的选择性而受到重视。一项研究重点介绍了利用不含氮的吗啉同系物发现一种有效的 mTORC1 和 mTORC2 双重抑制剂 (Hobbs 等,2019)。

合成方法

吗啉衍生物的合成通常涉及多步骤过程。例如,4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物的合成,这些衍生物是已知的抑制肿瘤坏死因子 α 和一氧化氮的中间体,是通过一种快速且绿色的合成方法实现的。该过程突出了该化合物在研究应用中的重要性,特别是在开发新型药物方面 (Lei 等,2017)。

抗菌活性

已探索源自吗啉骨架的化合物的抗菌特性。一项研究重点关注由吗啉-3-酮分子合成的嘧啶-三唑衍生物,研究了它们对选定细菌和真菌菌株的抗菌功效。这项研究强调了吗啉衍生物在开发新型抗菌剂方面的潜力 (Majithiya & Bheshdadia,2022)。

抗肿瘤应用

对新型吗啉基查耳酮的合成及其转化为吡啶并[2,3-d]嘧啶-4(1H)-酮的研究证明了这些化合物的潜在抗肿瘤活性。其中一些合成的化合物对人肺癌和肝细胞癌细胞系显示出有希望的体外活性,突出了吗啉衍生物在癌症研究中的作用 (Muhammad 等,2017)。

作用机制

Target of Action

Pyrido[2,3-d]pyrimidines, a class of compounds that “4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine” belongs to, have been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. Phosphorylation can activate or deactivate many protein targets, thereby regulating many cellular processes.

Biochemical Pathways

The inhibition of protein kinases can affect many biochemical pathways, as these enzymes play key roles in signal transduction pathways that regulate cell growth, differentiation, metabolism, and apoptosis .

Result of Action

The result of kinase inhibition can vary depending on the specific kinase being targeted and the biochemical pathways it is involved in. Effects can range from cell cycle arrest to induction of apoptosis .

未来方向

属性

IUPAC Name |

4-[8-(2-phenylethylsulfonyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c24-27(25,14-8-16-5-2-1-3-6-16)23-9-4-7-17-15-20-19(21-18(17)23)22-10-12-26-13-11-22/h1-3,5-6,15H,4,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSDVMVHEORBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)CCC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

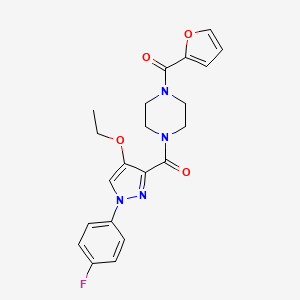

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)

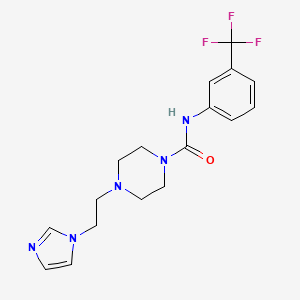

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)

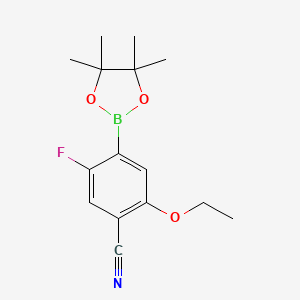

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)

![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B2700731.png)